molecular formula C22H15F2N3O3 B11310485 N-(2,5-difluorophenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide

N-(2,5-difluorophenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide

Cat. No.: B11310485
M. Wt: 407.4 g/mol
InChI Key: KQSVEDDIRGEMJX-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a difluorophenyl group, an oxadiazole ring, and a phenoxyacetamide moiety, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide typically involves multiple steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Attachment of the Phenoxy Group: : The phenoxy group is introduced via a nucleophilic substitution reaction. This step often involves the reaction of a phenol derivative with an appropriate halide or sulfonate ester in the presence of a base such as potassium carbonate (K₂CO₃).

  • Formation of the Acetamide Linkage: : The final step involves the coupling of the difluorophenyl group with the oxadiazole-containing phenoxy compound. This can be achieved through an amide bond formation reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl and oxadiazole rings. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reduction reactions can target the oxadiazole ring or the acetamide linkage. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : The difluorophenyl group can participate in electrophilic aromatic substitution reactions. Reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Formation of phenolic or quinone derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2,5-difluorophenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its pharmacological properties. Studies may focus on its potential as an anti-inflammatory, antimicrobial, or anticancer agent, given the bioactivity associated with oxadiazole and phenoxyacetamide derivatives.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity. It may also find use in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The difluorophenyl group could enhance binding affinity, while the oxadiazole ring might contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide
  • N-(2,5-dichlorophenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide
  • N-(2,5-difluorophenyl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide

Uniqueness

N-(2,5-difluorophenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide is unique due to the specific positioning of the difluorophenyl group and the phenyl-substituted oxadiazole ring. These structural features may confer distinct chemical and biological properties, such as enhanced stability, reactivity, and potential bioactivity, compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds

Properties

Molecular Formula

C22H15F2N3O3

Molecular Weight

407.4 g/mol

IUPAC Name

N-(2,5-difluorophenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide

InChI

InChI=1S/C22H15F2N3O3/c23-16-8-11-18(24)19(12-16)25-20(28)13-29-17-9-6-15(7-10-17)22-26-21(27-30-22)14-4-2-1-3-5-14/h1-12H,13H2,(H,25,28)

InChI Key

KQSVEDDIRGEMJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)OCC(=O)NC4=C(C=CC(=C4)F)F

Origin of Product

United States

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